

A Comparative Analysis of the Physicochemical Properties of Branched-Chain Amides

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Compound of Interest

Compound Name: *n,3-dimethylbutanamide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key physicochemical properties of a selection of branched-chain amides: Isobutyramide, Pivalamide, 2-Methylbutanamide, 3-Methylbutanamide, and N,N-Dimethylisobutyramide. Understanding these properties is crucial for applications in drug design and development, as they significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document presents experimental and predicted data in a clear, comparative format, details the experimental protocols for their determination, and visualizes the workflows for these analyses.

Physicochemical Property Data

The following table summarizes the key physicochemical properties of the selected branched-chain amides. These properties are critical for predicting the behavior of these molecules in biological systems.

Property	Isobutyramide	Pivalamide	2-Methylbutanamide	3-Methylbutanamide	N,N-Dimethylisobutyramide
Molecular Formula	C ₄ H ₉ NO	C ₅ H ₁₁ NO	C ₅ H ₁₁ NO	C ₅ H ₁₁ NO	C ₆ H ₁₃ NO
Molecular Weight (g/mol)	87.12	101.15	101.15	101.15	115.17
Melting Point (°C)	127-131[1]	154-157[2]	-	137[3]	-
Boiling Point (°C)	216-220[1]	212[2]	-	224-228[3]	175-176
Aqueous Solubility	Soluble[1]	-	-	-	Soluble
pKa (Predicted)	16.60 ± 0.50[1]	16.60 ± 0.50[4]	-	-	-0.47 ± 0.70
LogP (Predicted)	0.003[1]	-	0.5[5][6]	0.4[7]	-

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols provide a foundation for reproducible experimental measurements.

Melting Point Determination

Objective: To determine the temperature range over which the solid amide transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)

- Capillary tubes
- Mortar and pestle (if needed)
- Spatula

Procedure:

- Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
- Allow the apparatus to cool.
- Using a new sample, repeat the measurement, this time heating slowly (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

[Click to download full resolution via product page](#)*Workflow for Melting Point Determination*

Boiling Point Determination

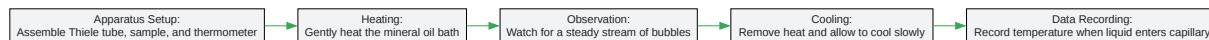
Objective: To determine the temperature at which the vapor pressure of the liquid amide equals the atmospheric pressure.

Apparatus:

- Thiele tube or similar boiling point apparatus
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or heating mantle)
- Mineral oil

Procedure:

- Fill the Thiele tube with mineral oil to a level above the side arm.
- Add a small amount (0.5-1 mL) of the liquid amide to a small test tube.
- Place a capillary tube, with the sealed end up, into the test tube containing the sample.
- Attach the test tube to a thermometer using a rubber band or wire.
- Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is level with the thermometer bulb.
- Gently heat the side arm of the Thiele tube.
- Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
- Stop heating when a steady stream of bubbles is observed.
- Allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.



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Workflow for Boiling Point Determination

Aqueous Solubility Determination

Objective: To determine the solubility of the amide in water at a specific temperature.

Apparatus:

- Vials with screw caps
- Analytical balance
- Shaker or vortex mixer
- Centrifuge
- Spectrophotometer or HPLC system
- Volumetric flasks and pipettes

Procedure:

- Prepare a series of standard solutions of the amide of known concentrations.
- Add an excess amount of the solid amide to a known volume of water in a vial.
- Seal the vial and place it in a shaker or on a vortex mixer at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
- Centrifuge the suspension to pellet the undissolved solid.
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with a suitable solvent if necessary.

- Analyze the concentration of the amide in the diluted supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) by comparing its response to a calibration curve generated from the standard solutions.
- Calculate the original concentration in the saturated solution, which represents the aqueous solubility.



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Workflow for Aqueous Solubility Determination

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the amide.

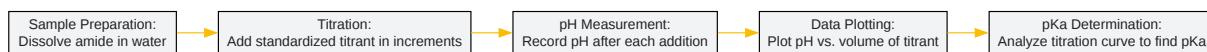
Apparatus:

- Potentiometer with a pH electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

Procedure:

- Calibrate the pH electrode using standard buffer solutions.
- Dissolve a precisely weighed amount of the amide in a known volume of deionized water.
- Place the solution in a beaker with a magnetic stir bar and begin stirring.
- Immerse the pH electrode in the solution.

- Titrate the solution with a standardized solution of acid or base, adding the titrant in small, known increments.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve.



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Workflow for pKa Determination

LogP Determination by Shake-Flask Method

Objective: To determine the partition coefficient (LogP) of the amide between n-octanol and water.

Apparatus:

- Separatory funnel or vials with screw caps
- Shaker or vortex mixer
- Centrifuge
- Spectrophotometer or HPLC system
- n-Octanol and water, mutually saturated
- Volumetric flasks and pipettes

Procedure:

- Prepare mutually saturated n-octanol and water phases by vigorously mixing equal volumes of the two solvents and allowing them to separate.
- Dissolve a known amount of the amide in either the n-octanol or water phase.
- Add a known volume of the second phase to the first.
- Seal the container and shake it vigorously for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
- Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
- Carefully sample a known volume from both the n-octanol and aqueous phases.
- Determine the concentration of the amide in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of the partition coefficient.



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Workflow for LogP Determination

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